Cas no 1797963-07-5 (N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzene-1-sulfonamide)

N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzene-1-sulfonamide is a sulfonamide derivative featuring a benzoyl-substituted thiophene core and a 4-bromophenylsulfonamide moiety. This compound exhibits potential as a versatile intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators due to its sulfonamide pharmacophore. The presence of the bromine atom enhances its reactivity for further functionalization via cross-coupling reactions, while the benzoylthiophene scaffold may contribute to improved binding affinity in target interactions. Its structural characteristics suggest utility in the synthesis of bioactive molecules, with applications in drug discovery and biochemical research. The compound's stability and synthetic adaptability make it a valuable candidate for exploratory studies in pharmaceutical development.
N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzene-1-sulfonamide structure
1797963-07-5 structure
Product Name:N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzene-1-sulfonamide
CAS No:1797963-07-5
MF:C18H14BrNO3S2
MW:436.342661380768
CID:5373773
Update Time:2025-06-19

N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzenesulfonamide
    • N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzene-1-sulfonamide
    • Inchi: 1S/C18H14BrNO3S2/c19-14-6-9-16(10-7-14)25(22,23)20-12-15-8-11-17(24-15)18(21)13-4-2-1-3-5-13/h1-11,20H,12H2
    • InChI Key: RZJUYJPGZLTMJA-UHFFFAOYSA-N
    • SMILES: C1(S(NCC2SC(C(=O)C3=CC=CC=C3)=CC=2)(=O)=O)=CC=C(Br)C=C1

N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzene-1-sulfonamide Pricemore >>

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Additional information on N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzene-1-sulfonamide

Professional Introduction to N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzene-1-sulfonamide (CAS No. 1797963-07-5)

N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzene-1-sulfonamide is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, with the CAS number 1797963-07-5, represents a fascinating example of how structural modifications can lead to novel bioactive molecules. The presence of both benzene and thiophene rings, coupled with functional groups such as the sulfonamide and bromine substituents, makes this molecule a promising candidate for further investigation in drug discovery.

The molecular structure of N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzene-1-sulfonamide consists of a benzene ring substituted with a bromine atom at the 4-position and a sulfonamide group at the 1-position. Additionally, a benzoylthiophene moiety is attached to the benzene ring through a methyl linkage. This unique arrangement of functional groups provides a rich scaffold for interaction with biological targets, making it an attractive candidate for further exploration in medicinal chemistry.

In recent years, there has been growing interest in the development of sulfonamide derivatives as potential therapeutic agents. Sulfonamides are known for their broad spectrum of biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a benzoylthiophene group into the sulfonamide framework introduces additional pharmacophoric elements that can enhance binding affinity and selectivity towards specific biological targets. This has led to numerous studies aimed at identifying novel sulfonamide-based compounds with improved pharmacological profiles.

One of the most compelling aspects of N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzene-1-sulfonamide is its potential application in the development of targeted therapies. The bromine substituent at the 4-position of the benzene ring can serve as a handle for further chemical modification, allowing researchers to tailor the compound's properties to specific therapeutic needs. Additionally, the benzoylthiophene moiety has been shown to exhibit interesting biological activities, including interactions with enzymes and receptors involved in various disease pathways.

Recent studies have highlighted the importance of thiophene derivatives in medicinal chemistry. Thiophenes are heterocyclic compounds that possess unique electronic and steric properties, making them valuable building blocks for drug design. The incorporation of a thiophene ring into sulfonamide derivatives has been associated with enhanced bioactivity and improved pharmacokinetic properties. For instance, several thiophene-based sulfonamides have demonstrated potent activity against bacterial strains resistant to conventional antibiotics, underscoring their therapeutic potential.

The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzene-1-sulfonamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The key synthetic steps include the formation of the sulfonamide bond, the introduction of the bromine substituent, and the attachment of the benzoylthiophene group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve these transformations efficiently.

In conclusion, N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzene-1-sulfonamide (CAS No. 1797963-07-5) is a structurally complex and biochemically intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further exploration in drug discovery efforts aimed at developing novel therapeutic agents. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in shaping the future of medicine.

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